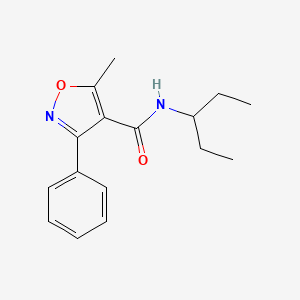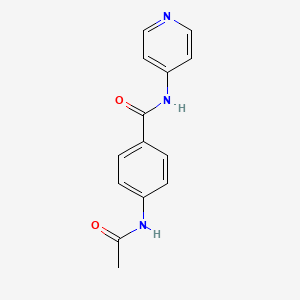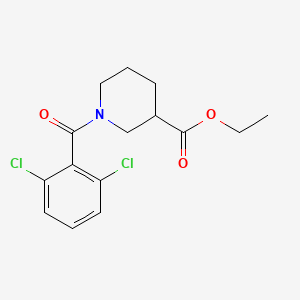![molecular formula C15H21FN2O2 B11170961 3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11170961.png)
3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with ethyl 3-bromopropionate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the ethyl 3-bromopropionate, leading to the formation of the desired product.
Reaction Conditions:
Reagents: 4-(4-fluorophenyl)piperazine, ethyl 3-bromopropionate
Solvent: Anhydrous ethanol
Catalyst: Potassium carbonate
Temperature: Reflux conditions
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohol derivatives
Substitution: Formation of amine or thiol derivatives
Scientific Research Applications
3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
- 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one stands out due to its unique ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H21FN2O2 |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
3-ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H21FN2O2/c1-2-20-12-7-15(19)18-10-8-17(9-11-18)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3 |
InChI Key |
PIPHLSVVCDFOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B11170880.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B11170881.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B11170885.png)
![2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170894.png)
methanone](/img/structure/B11170898.png)
![2-(4-methylphenyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170899.png)


![N-[2-(cyclohexylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11170906.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170918.png)
![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B11170920.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170933.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11170949.png)

